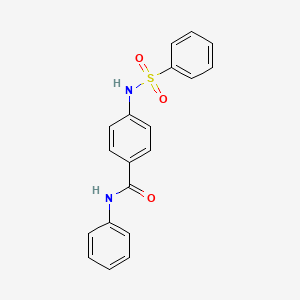
N-phenyl-4-(phenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(phenylsulfonamido)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenyl group attached to a benzamide structure, with a phenylsulfonamido group at the para position. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(phenylsulfonamido)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the benzamide intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.
The reaction conditions often involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-4-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-phenyl-4-(phenylsulfonamido)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in drug-resistant cancer cells.
Biological Research: The compound has shown inhibitory effects on microglia-mediated neuroinflammation, making it a candidate for research in neurodegenerative diseases.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-phenyl-4-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to target microtubules in cancer cells, leading to the inhibition of cell division and induction of apoptosis . Additionally, it can inhibit histone deacetylases, which play a role in gene expression and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar in structure but with a cyclopropane ring instead of a benzamide core.
N-(phenylcarbamoyl)benzenesulfonamide: Shares the sulfonamido group but differs in the overall structure.
Uniqueness
N-phenyl-4-(phenylsulfonamido)benzamide is unique due to its specific arrangement of functional groups, which confer distinct biological activities. Its ability to target multiple pathways, such as microtubules and histone deacetylases, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H16N2O3S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-(benzenesulfonamido)-N-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-17(14-12-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22) |
Clé InChI |
IGYOTQOUZCVQGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



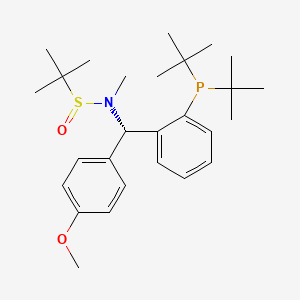

![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
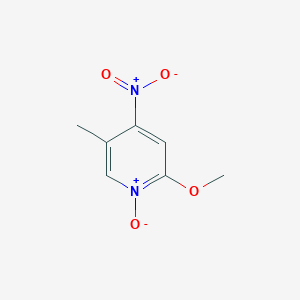
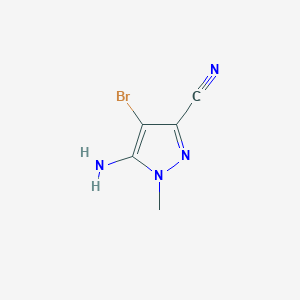

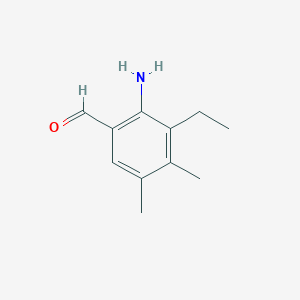
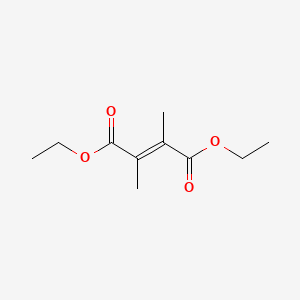
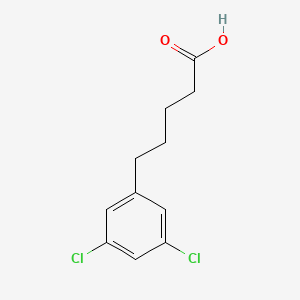
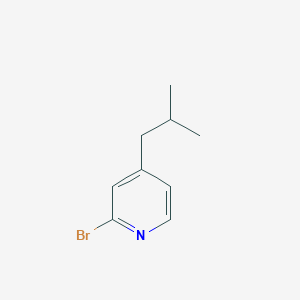
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
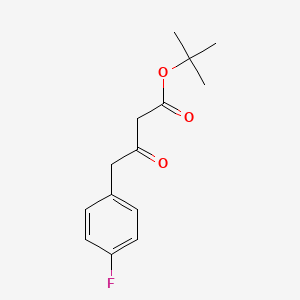
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
